3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid

Vue d'ensemble

Description

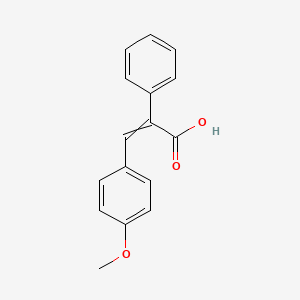

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid is an organic compound with the molecular formula C16H14O3. It is a derivative of cinnamic acid, featuring a methoxy group on the para position of the phenyl ring and a phenyl group on the alpha position of the prop-2-enoic acid chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent under reflux conditions. The resulting product is then acidified to yield the desired compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The purification of the product is typically achieved through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Applications De Recherche Scientifique

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.

Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation, oxidative stress, and cell proliferation. Its methoxy and phenyl groups contribute to its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnamic Acid: The parent compound of 3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid, lacking the methoxy and phenyl substitutions.

4-Methoxycinnamic Acid: Similar structure but without the phenyl group on the alpha position.

2-Phenylprop-2-enoic Acid: Lacks the methoxy group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both methoxy and phenyl groups, which enhance its chemical reactivity and biological activity

Activité Biologique

3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid, commonly referred to as a cinnamic acid derivative, has garnered attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

The compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological properties. The presence of the α,β-unsaturated carbonyl structure is crucial for its biological activity, particularly in antioxidant and anticancer effects.

The biological activity of this compound can be attributed to several key mechanisms:

- Antioxidant Activity :

-

Anticancer Activity :

- Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer cells. It induces apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .

- A study demonstrated that at concentrations ranging from 50 to 100 µM, it effectively reduced cell viability in MDA-MB-231 breast cancer cells, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects :

Biological Activity Summary Table

| Biological Activity | Cell Line/Model | Concentration Range | Effect Observed |

|---|---|---|---|

| Antioxidant | Various | N/A | Free radical scavenging |

| Anticancer | MDA-MB-231 | 50-100 µM | Inhibition of cell proliferation, apoptosis induction |

| Anti-inflammatory | Macrophages | N/A | Reduced cytokine production |

Case Studies and Research Findings

- Anticancer Efficacy :

- Oxidative Stress Protection :

- Inflammation Modulation :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other cinnamic acid derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ferulic Acid | Hydroxy and methoxy groups | Antioxidant, anticancer |

| Caffeic Acid | Two hydroxyl groups on phenyl ring | Strong antioxidant and anticancer |

| Coumaric Acid | Hydroxyl group at para position | Antimicrobial and anti-inflammatory |

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUQYXSTNXLJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.